molecular formula C11H16O5 B12108262 (2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate

(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate

Cat. No.: B12108262
M. Wt: 228.24 g/mol
InChI Key: JSKNNUBJVJGXIN-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate: is a complex organic compound with a unique structure that includes a tetrahydropyrano and dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an acetic anhydride in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, including the recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of various enzymes.

Medicine: In medicine, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Uniqueness: (2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate stands out due to its specific ring structure and functional groups, which provide unique reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-7(12)15-8-4-5-13-9-6-14-11(2,3)16-10(8)9/h4-5,8-10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKNNUBJVJGXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=COC2C1OC(OC2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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